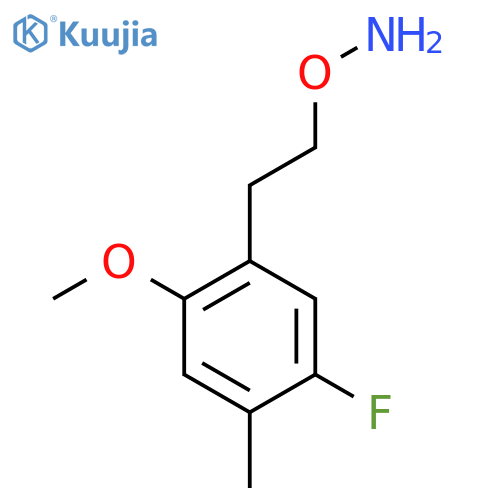

Cas no 1897002-60-6 (O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine)

1897002-60-6 structure

商品名:O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine

- O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine

- 1897002-60-6

- EN300-1762598

-

- インチ: 1S/C10H14FNO2/c1-7-5-10(13-2)8(3-4-14-12)6-9(7)11/h5-6H,3-4,12H2,1-2H3

- InChIKey: YVWUFBHFBKMHTE-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC(=C(C=1)CCON)OC

計算された属性

- せいみつぶんしりょう: 199.10085685g/mol

- どういたいしつりょう: 199.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 44.5Ų

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762598-0.25g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-0.05g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-1.0g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 1g |

$1442.0 | 2023-06-03 | ||

| Enamine | EN300-1762598-10g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-0.1g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-0.5g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 0.5g |

$1385.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-10.0g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 10g |

$6205.0 | 2023-06-03 | ||

| Enamine | EN300-1762598-5.0g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 5g |

$4184.0 | 2023-06-03 | ||

| Enamine | EN300-1762598-5g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1762598-1g |

O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine |

1897002-60-6 | 1g |

$1442.0 | 2023-09-20 |

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1897002-60-6 (O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量